Gls-1-IN-1 is derived from research focused on metabolic pathways involving glutamine. It is classified as a glutaminase inhibitor and falls under the category of anticancer agents due to its potential to suppress tumor growth by disrupting the metabolic flexibility of cancer cells. The compound is synthesized through various chemical methods that involve modifications to existing glutaminase inhibitors to enhance specificity and efficacy.
The synthesis of Gls-1-IN-1 typically involves several key steps:
Technical details regarding reaction conditions (temperature, pressure, solvents) are crucial for optimizing yield and purity, though specific conditions may vary based on the synthetic route chosen.
The molecular structure of Gls-1-IN-1 can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into:
Data from these analyses typically reveal functional groups that contribute to the compound's interaction with glutaminase 1.
Gls-1-IN-1 undergoes specific chemical reactions that facilitate its interaction with glutaminase 1:
These reactions are crucial for understanding how Gls-1-IN-1 modulates enzyme activity and affects cellular metabolism.
The mechanism of action for Gls-1-IN-1 involves:
Experimental data suggest that this inhibition can induce apoptosis in cancer cells by disrupting their metabolic pathways, highlighting its potential therapeutic applications.
Gls-1-IN-1 exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often used to assess purity and stability over time.
Gls-1-IN-1 has several applications primarily within scientific research:
Glutaminase 1 (GLS1) exists as a catalytically active tetramer, comprising an asymmetric unit with two distinct interfacial regions. The enzyme features two primary domains: Domain I consists of a five-stranded antiparallel β-sheet surrounded by loops and six α-helices, while Domain II encompasses seven α-helices (residues Phe282–Thr423). The catalytic site, situated at the domain interface, contains essential residues including Tyr249, Gln285, Ser286, Asn335, Glu381, Asn388, Tyr414, Tyr466, and Val484. These residues facilitate substrate binding through hydrogen bonding and hydrophobic interactions, with the substrate glutamine’s carbonyl oxygen stabilized by Ser286 and Val484 in the oxyanion hole [3].
Adjacent to the catalytic site, an allosteric binding pocket (~18 Å from Ser286) serves as the molecular target for Gls-1-IN-1. This pocket comprises residues from each monomer: Phe318, Leu321, Phe322, Leu323, Asn324, Glu325, and Tyr394. Phe322, positioned at the pocket’s base, forms critical inter-monomeric interactions. Ligand binding here induces conformational shifts in the "gating loop" (Leu316–Leu320), disrupting enzymatic activity [3]. Gls-1-IN-1 binds this allosteric site, preventing the structural reorganization required for catalytic function.
Table 1: Key Structural Elements of Glutaminase 1 Targeted by Gls-1-IN-1
| Structural Region | Residues | Functional Role |
|---|---|---|
| Catalytic Site | Ser286, Val484 | Forms oxyanion hole for substrate stabilization |
| Allosteric Pocket | Phe322, Tyr394 | Mediates inter-monomeric interactions |
| Gating Loop | Leu316–Leu320 | Controls access to catalytic site |
| Domain II | Phe282–Thr423 | Provides structural framework for catalysis |
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